molecular formula C19H19ClN2O2S2 B2496128 2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole CAS No. 897831-14-0

2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole

Cat. No.: B2496128
CAS No.: 897831-14-0
M. Wt: 406.94
InChI Key: RSGYCPLMOFCPJQ-UHFFFAOYSA-N
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Description

2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic aromatic compounds containing both sulfur and nitrogen atoms in their structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic methods include:

    Cyclization Reactions: The benzothiazole core can be synthesized through cyclization reactions involving ortho-aminothiophenol and carboxylic acids or their derivatives.

    Chlorination: The chlorophenyl group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and microwave-assisted reactions may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anti-tubercular agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.

    Benzo[d]thiazol-2(3H)-one Derivatives: These compounds have different substituents on the benzothiazole core, leading to variations in their properties and applications.

Uniqueness

2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole is unique due to the presence of the azepan-1-ylsulfonyl and chlorophenyl groups, which confer specific chemical and biological properties. These structural features may enhance its potential as a therapeutic agent or as a precursor in the synthesis of more complex molecules.

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S2/c20-15-10-9-14(19-21-16-7-3-4-8-17(16)25-19)13-18(15)26(23,24)22-11-5-1-2-6-12-22/h3-4,7-10,13H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGYCPLMOFCPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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